molecular formula C10H9Cl5O2 B12008449 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 5335-26-2

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene

Katalognummer: B12008449
CAS-Nummer: 5335-26-2
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MUFFSGFNYHDFMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is a chlorinated aromatic compound with the molecular formula C10H9Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and two ethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or ethoxy groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is used in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to interact with various biological pathways, potentially leading to inhibitory or stimulatory effects on specific enzymes or cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar properties but lacking ethoxy groups.

    1,2,4,5-Tetrachloro-3-nitrobenzene: Another chlorinated benzene derivative with a nitro group instead of ethoxy groups.

    1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of ethoxy groups.

Uniqueness

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of both multiple chlorine atoms and ethoxy groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

5335-26-2

Molekularformel

C10H9Cl5O2

Molekulargewicht

338.4 g/mol

IUPAC-Name

1,2,3,5-tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H9Cl5O2/c11-1-2-16-3-4-17-10-7(13)5-6(12)8(14)9(10)15/h5H,1-4H2

InChI-Schlüssel

MUFFSGFNYHDFMP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)OCCOCCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.